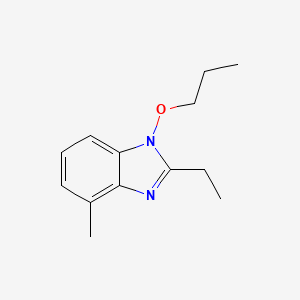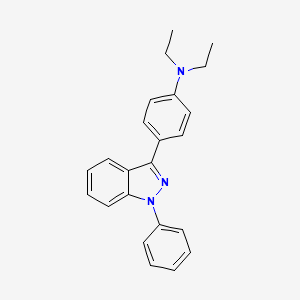
7-(6-Amino-purin-9-yl)-heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(6-Amino-9H-purin-9-yl)heptanoic acid is a compound that belongs to the class of organic compounds known as 6-aminopurines. These are purines that carry an amino group at position 6. This compound is structurally related to adenine, a fundamental component of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(6-Amino-9H-purin-9-yl)heptanoic acid typically involves the reaction of a purine derivative with a heptanoic acid derivative under specific conditions. The exact synthetic route can vary, but it generally includes steps such as:
Nucleophilic substitution: A purine derivative reacts with a heptanoic acid derivative in the presence of a base.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification processes.
Chemical Reactions Analysis
Types of Reactions
7-(6-Amino-9H-purin-9-yl)heptanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions for substitution reactions can vary, but they often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
7-(6-Amino-9H-purin-9-yl)heptanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to nucleic acids and their functions.
Industry: The compound can be used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(6-Amino-9H-purin-9-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, affecting their structure and function. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
6-Amino-9H-purine-9-propanoic acid: This compound is structurally similar but has a shorter carbon chain.
Adenine: A fundamental component of nucleic acids, adenine is structurally related but lacks the heptanoic acid moiety.
Uniqueness
7-(6-Amino-9H-purin-9-yl)heptanoic acid is unique due to its specific structure, which combines a purine base with a heptanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
4323-13-1 |
|---|---|
Molecular Formula |
C12H17N5O2 |
Molecular Weight |
263.30 g/mol |
IUPAC Name |
7-(6-aminopurin-9-yl)heptanoic acid |
InChI |
InChI=1S/C12H17N5O2/c13-11-10-12(15-7-14-11)17(8-16-10)6-4-2-1-3-5-9(18)19/h7-8H,1-6H2,(H,18,19)(H2,13,14,15) |
InChI Key |
MPNBGXGUVWYIIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCCCCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12926277.png)

![[1,3]Dioxolo[4,5-c]pyridine-6-carbonitrile](/img/structure/B12926286.png)
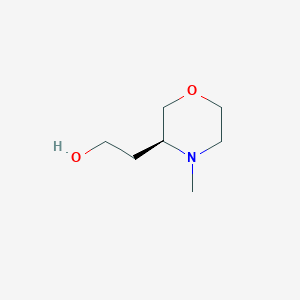
![3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12926293.png)

![5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12926322.png)
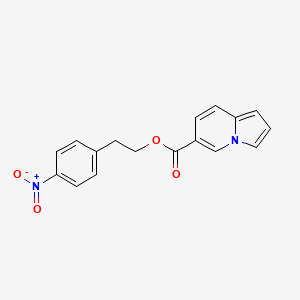
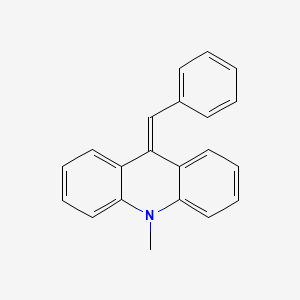
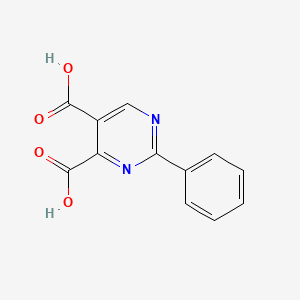
![(8R,9S,13S,14S)-13-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12926343.png)
